1-(4-Bromophenyl)but-3-yn-1-ol
Description
Properties
Molecular Formula |
C10H9BrO |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
1-(4-bromophenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C10H9BrO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h1,4-7,10,12H,3H2 |
InChI Key |
CFWCQNUGZLIQIC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Procedure
The zinc-mediated propargylation method involves the in situ generation of a zinc ylide, which reacts with 4-bromobenzaldehyde to form the target alcohol. The procedure, as detailed in search result, begins with activated zinc powder (3.6 g, 50.0 mmol) suspended in tetrahydrofuran (THF). Propargyl bromide (2.4 mL, 15.0 mmol) is added to generate the reactive zinc-propargyl intermediate. A solution of 4-bromobenzaldehyde (1.85 g, 10 mmol) in THF is then introduced dropwise at room temperature. After quenching with saturated ammonium chloride (NH₄Cl), the mixture is extracted with ethyl acetate, washed with brine, and purified via column chromatography (ethyl acetate/petroleum ether = 1:20) to yield 1-(4-bromophenyl)but-3-yn-1-ol as a light yellow liquid (75% yield).
Optimization and Challenges
Key optimizations include:
-
Solvent selection : THF facilitates ylide formation due to its ability to stabilize reactive intermediates.
-
Stoichiometry : A 5:1 molar ratio of zinc to propargyl bromide ensures complete conversion of the aldehyde.
-
Workup : Neutralization with NH₄Cl prevents over-quenching, which could lead to side reactions.
Characterization data from NMR (400 MHz, CDCl₃) confirms the structure: δ 7.50–7.44 (m, 2H), 7.29–7.22 (m, 2H), 4.85 (q, Hz, 1H), 2.67–2.56 (m, 2H), 2.39 (s, 1H).
Lithium Diisopropylamide (LDA)-Mediated Alkynylation
Reaction Setup and Conditions
An alternative method employs LDA to deprotonate 4-ethynyltoluene, forming a lithium acetylide that reacts with 4-bromostyrene oxide. As described in search result, a 500 mL three-necked flask charged with THF (40 mL) and 4-ethynyltoluene (4.08 mL, 32.2 mmol) is cooled to −78°C. LDA (16.1 mL, 32.2 mmol) is added, followed by dimethyl sulfoxide (DMSO, 75 mL) to stabilize the intermediate. A solution of 4-bromostyrene oxide (4.94 g, 24.8 mmol) in THF is introduced, yielding the product after warming to room temperature, extraction with ethyl acetate, and chromatography (85% yield).
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the lithium acetylide on the epoxide, followed by ring-opening to form the alcohol. DMSO acts as a polar aprotic solvent, enhancing the reactivity of the acetylide.
Characterization by NMR (400 MHz, CDCl₃) aligns with literature: δ 7.81–7.75 (m, 2H), 7.63–7.60 (m, 2H), 6.40 (t, Hz, 1H), 5.29 (d, Hz, 2H).
Comparative Analysis of Synthetic Methods
The LDA method offers higher yields but requires cryogenic conditions and strict anhydrous handling. In contrast, the zinc-mediated route is operationally simpler but less efficient.
Side Reactions and Byproduct Management
During the synthesis of 1-(4-bromophenyl)but-3-yn-1-ol, oxidation to the corresponding ketone (1-(4-bromophenyl)but-3-yn-1-one) is a common side reaction, as observed in search result. This occurs when residual oxidizing agents (e.g., Jones reagent) are present during workup. Mitigation strategies include:
-
Quenching with isopropanol to neutralize excess oxidants.
-
Rapid purification to isolate the alcohol before oxidation.
Applications and Derivatives
1-(4-Bromophenyl)but-3-yn-1-ol serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(4-bromophenyl)-3-butyn-1-one.
Reduction: Formation of 1-(4-bromophenyl)-3-butene-1-ol or 1-(4-bromophenyl)-butane-1-ol.
Substitution: Formation of compounds like 1-(4-azidophenyl)-3-butyne-1-ol or 1-(4-cyanophenyl)-3-butyne-1-ol.
Scientific Research Applications
1-(4-Bromophenyl)but-3-yn-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)but-3-yn-1-ol involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the bromine atom, facilitating reactions with nucleophiles. Additionally, the alkyne group can participate in cycloaddition reactions, forming various cyclic compounds. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
The electronic and steric properties of aryl substituents significantly influence synthesis efficiency and reactivity. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Bromo and chloro substituents enhance reaction yields compared to fluorine, likely due to improved stabilization of intermediates during alkyne coupling .
- Steric Effects : Bulky substituents (e.g., 3,4-dimethoxyphenyl) reduce yields (41%), indicating steric hindrance during nucleophilic addition .
Functional Group Modifications
Allenol Derivatives
1-(4-Bromophenyl)but-3-yn-1-ol can isomerize to α-allenols (<5–10% by ¹H NMR) under basic conditions, a property shared with analogs like 1-(4-methylphenyl)but-3-yn-1-ol . This tautomerism impacts downstream reactivity in cyclization reactions .
Heterocyclic Derivatives
- Indole- and Pyridyl-Modified Analogs: Compounds such as 4-(2-aminophenyl)-1-(1H-indol-2-yl)-1-(pyridin-4-yl)but-3-yn-1-ol (S7b) exhibit reduced yields (30–44%) due to multi-step deprotection and purification challenges .
- Furan Derivatives : 1-(Furan-3-yl)but-3-yn-1-ol (94% yield) demonstrates higher efficiency in alkyne-aldehyde couplings, attributed to furan’s electron-rich nature .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Bromophenyl)but-3-yn-1-ol, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : A palladium-catalyzed Sonogashira-type coupling is commonly employed. For example, a procedure using 1-bromo-4-t-butylbenzene with 3-butyn-1-ol in the presence of Pd(PPh₃)₂Cl₂, CuI, and triethylamine achieved a 94% yield under nitrogen at 70°C . Key parameters include catalyst loading (0.05 mmol Pd), temperature control, and slow addition of the alkyne precursor. Post-reaction purification via acid wash and charcoal filtration ensures high purity.
Q. Which spectroscopic techniques are most effective for characterizing 1-(4-Bromophenyl)but-3-yn-1-ol?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the structure using characteristic peaks (e.g., δ = 4.78 ppm for the OCHCH₂ group and 80.1/71.6 ppm for alkyne carbons) .
- FT-IR : Identify hydroxyl (3363 cm⁻¹) and alkyne (≈2100 cm⁻¹) stretches .
- UV-Vis : Used to study electronic transitions if optical properties are relevant .
Q. How can substitution reactions at the bromine site be optimized to generate derivatives?
- Methodological Answer : Bromine participates in nucleophilic aromatic substitution (SNAr) under basic conditions. For instance, using sodium methoxide or amines in DMF at 80–100°C facilitates replacement with nucleophiles like -OCH₃ or -NH₂. Monitoring reaction progress via TLC or LC-MS ensures minimal side products .
Advanced Research Questions
Q. What computational methods validate the regioselectivity of cycloaddition reactions involving 1-(4-Bromophenyl)but-3-yn-1-ol?
- Methodological Answer : Density functional theory (DFT) and Molecular Electron Density Theory (MEDT) predict regioselectivity in [3+2] cycloadditions. For example, interactions between the alkyne’s Cβ atom and electrophilic partners (e.g., nitrile oxides) determine product distribution. Theoretical calculations (e.g., Gibbs free energy, electron localization) align with experimental NMR/X-ray data .
Q. How does the electronic structure of 1-(4-Bromophenyl)but-3-yn-1-ol influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromophenyl group enhances the electrophilicity of the alkyne, facilitating oxidative coupling with terminal alkynes or aryl halides. Time-dependent DFT (TD-DFT) studies correlate HOMO-LUMO gaps with catalytic turnover rates .
Q. What strategies mitigate instability issues during derivatization of 1-(4-Bromophenyl)but-3-yn-1-ol?
- Methodological Answer :
- Temperature Control : Maintain reactions below 30°C during acid/base workups to prevent decomposition .
- Protecting Groups : Temporarily protect the hydroxyl group with TMSCl or acetyl chloride to stabilize intermediates .
- Inert Atmosphere : Use Schlenk lines or gloveboxes to avoid moisture/oxygen-induced side reactions .
Q. How can 1-(4-Bromophenyl)but-3-yn-1-ol serve as a precursor for bioactive molecules?
- Methodological Answer : The alkyne and hydroxyl groups enable click chemistry (e.g., CuAAC with azides) to generate triazole-linked pharmacophores. Biological screening (e.g., antimicrobial assays) of derivatives can identify lead compounds. For example, triazole analogs of similar bromophenyl alcohols show antifungal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
